![molecular formula C10H19N B13478737 1-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B13478737.png)
1-(Bicyclo[2.2.2]octan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{bicyclo[222]octan-2-yl}ethan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine typically involves the following steps:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Functionalization of the bicyclo[2.2.2]octane core: Introduction of the ethan-1-amine group can be accomplished through various methods, such as reductive amination or nucleophilic substitution.
Industrial Production Methods: Industrial production of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the bicyclo[2.2.2]octane core can lead to the formation of different hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated derivatives of the bicyclo[2.2.2]octane core.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-{bicyclo[2.2.2]octan-2-yl}ethan-1-amine: Positional isomer with the amine group at a different position.
1-{bicyclo[2.2.2]octan-1-yl}ethan-1-one: Contains a ketone group instead of an amine group.
bicyclo[2.2.2]octan-1-amine: Lacks the ethan-1-yl substituent.
Uniqueness: 1-{bicyclo[222]octan-2-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.2]octanyl)ethanamine |
InChI |
InChI=1S/C10H19N/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-10H,2-6,11H2,1H3 |
InChI-Schlüssel |
CXRZYSGSUFFRAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC2CCC1CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


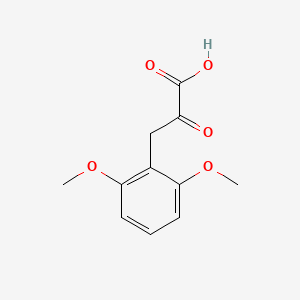
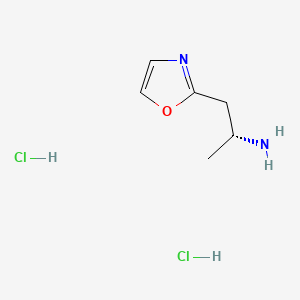

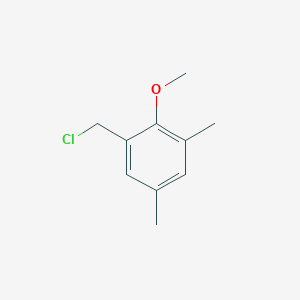
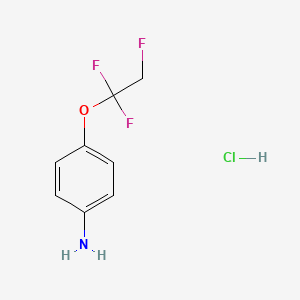
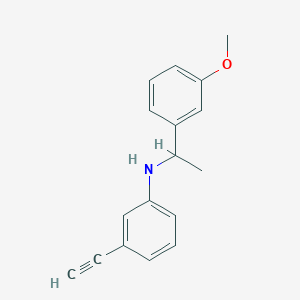
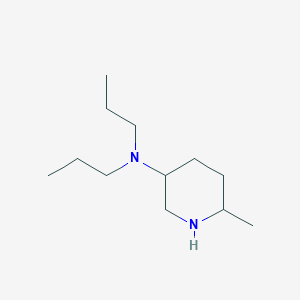
![[(2-Bromo-1,3-thiazol-4-yl)difluoromethyl]phosphonic acid](/img/structure/B13478720.png)


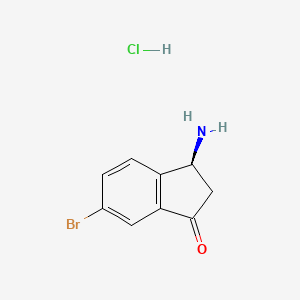

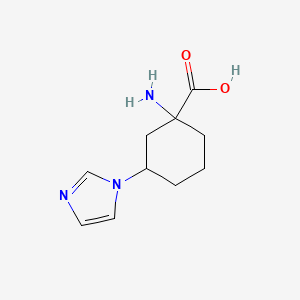
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
